molecular formula C16H22ClN3 B1683666 Tripelennamine CAS No. 91-81-6

Tripelennamine

Cat. No. B1683666
CAS RN: 91-81-6
M. Wt: 255.36 g/mol
InChI Key: FSSICIQKZGUEAE-UHFFFAOYSA-N
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Description

Tripelennamine, sold under the brand name Pyribenzamine by Novartis, is a drug used as an antipruritic and first-generation antihistamine . It can be used in the treatment of asthma, hay fever, rhinitis, and urticaria, but is now less common as it has been replaced by newer antihistamines .


Molecular Structure Analysis

The molecular formula of Tripelennamine is C16H21N3 . The molecular weight is 255.36 g/mol . The IUPAC name is N,N-dimethyl-N-(phenylmethyl)-N-pyridin-2-ylethane-1,2-diamine .


Chemical Reactions Analysis

Tripelennamine is a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Safety And Hazards

Tripelennamine is harmful if swallowed, causes serious eye damage, and is toxic if inhaled . It’s also suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
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InChI

InChI=1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
Source PubChem
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InChI Key

UFLGIAIHIAPJJC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2
Source PubChem
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Molecular Formula

C16H21N3
Record name TRIPELENAMINE
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Related CAS

154-69-8 (mono-hydrochloride), 22306-05-4 (hydrochloride), 58044-99-8 (maleate (1:1)), 6138-56-3 (citrate (1:1))
Record name Tripelennamine [INN:BAN]
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DSSTOX Substance ID

DTXSID8023717
Record name Tripelennamine
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Molecular Weight

255.36 g/mol
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Physical Description

Tripelenamine is an oily liquid with an amine odor. (NTP, 1992), Solid
Record name TRIPELENAMINE
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Boiling Point

365 to 374 °F at 1.7 mmHg (NTP, 1992), 19.3-20.5 °C @ 5 mm Hg
Record name TRIPELENAMINE
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Solubility

Very soluble (NTP, 1992), 1 G DISSOLVES IN: 0.77 ML WATER, 6 ML ALCOHOL, 6 ML CHLOROFORM, ABOUT 350 ML ACETONE; PRACTICALLY INSOL IN BENZENE, ETHER, ETHYL ACETATE /HYDROCHLORIDE/, MISCIBLE WITH WATER, 2.84e+00 g/L
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Mechanism of Action

Tripelennamine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/
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Product Name

Tripelennamine

Color/Form

YELLOW OIL

CAS RN

91-81-6
Record name TRIPELENAMINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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